MLK3 Inhibitory Potency Comparison
Mlk-IN-2 exhibits an IC₅₀ of 6 nM against MLK3 in an enzymatic assay, placing its potency above several widely cited MLK3 inhibitors [1]. In contrast, the prototypical MLK inhibitor CEP-1347 displays IC₅₀ values ranging from 23 to 51 nM against MLK family members [2]. Similarly, the brain-penetrant inhibitor URMC-099 shows an IC₅₀ of 14 nM for MLK3, while MLK-IN-1 is reported with an IC₅₀ of approximately 14 nM [REFS-3, REFS-4]. This 2- to 8-fold improvement in potency suggests that Mlk-IN-2 may achieve more complete target engagement at lower concentrations, a critical consideration for in vitro and in vivo studies.
| Evidence Dimension | MLK3 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | CEP-1347 (23-51 nM), URMC-099 (14 nM), MLK-IN-1 (~14 nM) |
| Quantified Difference | 2.3- to 8.5-fold improvement |
| Conditions | Enzymatic assay; MLK3 recombinant protein |
Why This Matters
Higher potency enables lower compound usage, reduces off-target risk at lower concentrations, and can improve assay sensitivity in MLK3-dependent cellular or in vivo models.
- [1] Yoon HR, Balupuri A, Lee J, Lee C, Son DH, Jeoung RG, Kim KA, Choi S, Kang NS. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. Bioorg Med Chem Lett. 2024 Feb 10;101:129652. doi: 10.1016/j.bmcl.2024.129652. View Source
- [2] Maroney AC, et al. Cep-1347 (KT7515), a semisynthetic inhibitor of the mixed lineage kinase family. J Biol Chem. 2001;276(27):253-261. View Source
- [3] Goodfellow VS, et al. Discovery of URMC-099, an orally bioavailable, brain penetrant mixed lineage kinase inhibitor with efficacy in HIV-1-associated neurocognitive disorders. J Med Chem. 2013;56(20):8032-8048. View Source
